REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[O:9][CH3:10].[Li]CCCC.CN(C)[CH:18]=[O:19].Cl>O1CCCC1.CCCCCC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:18]=[O:19])=[C:4]([F:8])[C:3]=1[O:9][CH3:10]
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Name
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|
Quantity
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321.2 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=CC=C1)F)OC
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Name
|
|
Quantity
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2 L
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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177 g
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Type
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reactant
|
Smiles
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CN(C=O)C
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Name
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|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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260 g
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Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-49 (± 1) °C
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Type
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CUSTOM
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Details
|
stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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During the addition the reaction
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Type
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ADDITION
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Details
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after addition
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
|
Details
|
the temperature below −50° C
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Type
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TEMPERATURE
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Details
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The reaction was warmed to room temperature
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Type
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WAIT
|
Details
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was continued for 2 hours
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
The phases were separated
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Type
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CONCENTRATION
|
Details
|
the organic phase concentrated
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Type
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WASH
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Details
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The solution was washed twice with 500 mL of aqueous 10% HCl
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated to 372 g of a light gold oil (93% pure by GC)
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Type
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DISTILLATION
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Details
|
This oil was distilled bulb to bulb
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C=O)C=C1)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 282 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |